- Synthesis and Reactivity of a Tetragallium MacrocycleOrganometallics, 2009, 28(1), 300-305,
Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)

97038-96-5 structure
商品名:2,2',6,6'-Tetrabromo-1,1'-biphenyl
2,2',6,6'-Tetrabromo-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,2,2',6,6'-tetrabromo-
- 1,3-dibromo-2-(2,6-dibromophenyl)benzene
- 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)
- Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)
- 2,2′,6,6′-Tetrabromobiphenyl
- PBB 54
- 97038-96-5
- UNII-1G588WJ28R
- D75599
- DTXSID10242676
- 2,6,2',6'-Tetrabromobiphenyl
- 2,2',6,6'-tetrabromo-1,1'-biphenyl
- 2,2',6,6'-tetrabromobiphenyl
- 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl
- NS00124890
- SY376578
- Q27252383
- MFCD30474847
- 1G588WJ28R
- 1,1'-biphenyl, 2,2',6,6'-tetrabromo-
- SCHEMBL1768468
- CS-0094598
- 2,2',6,6'-Tetrabromo-1,1'-biphenyl
-
- インチ: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
- InChIKey: RAIZQBVLCDNAOH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1
計算された属性
- せいみつぶんしりょう: 469.716
- どういたいしつりょう: 465.72
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 2.14
- ふってん: 391.3°Cat760mmHg
- フラッシュポイント: 184.8°C
- 屈折率: 1.666
2,2',6,6'-Tetrabromo-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T204305-50mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 50mg |
$ 145.00 | 2022-06-03 | ||
TRC | T204305-500mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 500mg |
$ 995.00 | 2022-06-03 | ||
TRC | T204305-250mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 250mg |
$ 510.00 | 2022-06-03 | ||
TRC | T204305-100mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 100mg |
$ 260.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165238-1g |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 97% | 1g |
¥13377.00 | 2024-04-23 |
2,2',6,6'-Tetrabromo-1,1'-biphenyl 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -78 °C
1.2 Reagents: Cupric chloride ; 2 h, -78 °C
1.2 Reagents: Cupric chloride ; 2 h, -78 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -75 °C
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
リファレンス
- 2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenylsSynlett, 2010, (19), 2953-2955,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C
1.3 Solvents: Water
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C
1.3 Solvents: Water
リファレンス
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol RearrangementACS Catalysis, 2017, 7(7), 4435-4440,
合成方法 4
はんのうじょうけん
1.1 Reagents: Butyllithium , Cupric chloride Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 12 h, -78 °C → 25 °C
1.2 neutralized
1.2 neutralized
リファレンス
- Preparation of heterocyclic nitrogen compounds for organic electroluminescent device, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Butyllithium , Copper bromide (CuBr2) Solvents: Diethyl ether , Hexane ; -78 °C; 45 min, -78 °C
1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt
1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt
リファレンス
- Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; < 20 min, -78 °C; 40 min, -78 °C
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt
リファレンス
- Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radicalOrganic & Biomolecular Chemistry, 2022, 20(14), 2873-2880,
合成方法 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -75 °C
1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt
1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt
リファレンス
- Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ; -78 °C → rt
1.2 Reagents: Methanol ; -78 °C → rt
リファレンス
- Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chiralityAdvanced Synthesis & Catalysis, 2010, , 2611-2620,
合成方法 9
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 45 min, -78 °C; 20 min, -78 °C
1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C
1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt
1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C
1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt
リファレンス
- Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and ViologensChemistry - A European Journal, 2017, 23(25), 6029-6033,
合成方法 10
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
リファレンス
- Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systemsChemical Communications (Cambridge, 2010, 46(23), 4100-4102,
合成方法 11
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -75 °C; 2 h, -75 °C
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.3 Solvents: Water
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.3 Solvents: Water
リファレンス
- Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation, European Patent Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Butyllithium , Copper bromide (CuBr) Solvents: Diethyl ether , Hexane ; rt → -75 °C; 45 min, -75 °C
1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C
1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C
リファレンス
- A highly efficient low-temperature modification of the classical Ullmann reactionLetters in Organic Chemistry, 2006, 3(12), 948-954,
合成方法 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -75 °C
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
リファレンス
- Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
リファレンス
- Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of IridiumEuropean Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878,
合成方法 15
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
リファレンス
- Chiral bromine-lithium exchange catalyzed by diaminesTetrahedron: Asymmetry, 2009, 20(9), 1004-1007,
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
リファレンス
- Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine LigandsAdvanced Synthesis & Catalysis, 2015, 357(13), 2833-2839,
2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials
2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products
2,2',6,6'-Tetrabromo-1,1'-biphenyl 関連文献
-
Jézabel Praz,Julien Graff,Léo Egger,Laure Guénée,Simon Wagschal,E. Peter Kündig,Alexandre Alexakis Chem. Commun. 2015 51 16912
-
2. Electrochiroptical response of a hexaarylethane derivative with a helical π-skeleton: drastic UV–Vis and CD spectral changes upon electrolysis of 4′,5′-dibromodispiro[xanthene-9,9′(9′H,10′H)-phenanthrene-10′,9″-xanthene]Takanori Suzuki,Rie Yamamoto,Hiroki Higuchi,Erika Hirota,Masakazu Ohkita,Takashi Tsuji J. Chem. Soc. Perkin Trans. 2 2002 1937
-
3. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediatesS. M. Humayun Kabir,Masashi Hasegawa,Yoshiyuki Kuwatani,Masato Yoshida,Haruo Matsuyama,Masahiko Iyoda J. Chem. Soc. Perkin Trans. 1 2001 159
-
Chao Wang,Zhenfeng Xi Chem. Commun. 2007 5119
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:97038-96-5)1,3-dibromo-2-(2,6-dibromophenyl)benzene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ